molecular formula C₇H₁₂F₃NO₃ B1147477 (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt CAS No. 939039-38-0

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt

Cat. No.: B1147477
CAS No.: 939039-38-0
M. Wt: 215.17
InChI Key:
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Description

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is a compound that features a cyclopentane ring with an amino group and a hydroxyl group attached to it. The trifluoroacetic acid salt form enhances its solubility and stability, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the trifluoromethyl group (-CF3) in the trifluoroacetic acid component imparts unique properties to the compound, such as increased lipophilicity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method involves the reaction of cyclopentanone with ammonia and a reducing agent to form the amino alcohol. This intermediate is then treated with trifluoroacetic acid to form the salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis methods to ensure high enantiomeric purity. The use of chiral auxiliaries or catalysts can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Amino-cyclohexanol Trifluoroacetic Acid Salt: Similar structure but with a cyclohexane ring.

    (1R,2R)-2-Amino-cyclopropanol Trifluoroacetic Acid Salt: Contains a cyclopropane ring instead of cyclopentane.

    (1R,2R)-2-Amino-cyclobutanol Trifluoroacetic Acid Salt: Features a cyclobutane ring

Uniqueness

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is unique due to its specific ring size and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound in various applications .

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBARIQULBYROJ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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